molecular formula C4H2BrNO3 B1441260 5-Bromooxazole-4-carboxylic acid CAS No. 1240611-09-9

5-Bromooxazole-4-carboxylic acid

Cat. No. B1441260
M. Wt: 191.97 g/mol
InChI Key: IPUQVEWQTATBNH-UHFFFAOYSA-N
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Description

“5-Bromooxazole-4-carboxylic acid” is a chemical compound with the molecular formula C4H2BrNO3 . It has a molecular weight of 209.04 .


Molecular Structure Analysis

The molecular structure of “5-Bromooxazole-4-carboxylic acid” can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromooxazole-4-carboxylic acid” can be analyzed using the principles of volumetric chemical analysis, which involves acid/base equilibria & titrations . This method is particularly useful in understanding the acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

“5-Bromooxazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator and its shipping temperature is room temperature .

Scientific Research Applications

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

    • Application Summary : This research involves the synthesis of a bisoxazole derivative as well as bromo-substituted oxazole derivatives .
    • Methods of Application : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
    • Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
  • Solid Phase Peptide Synthesis

    • Application Summary : This research investigates the possibility of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) application in the solid phase peptide synthesis .
    • Methods of Application : This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
    • Results or Outcomes : All the synthesized compounds were characterized by tandem mass spectrometry. The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
  • Synthesis of Oxazoles Using Magnetically Recoverable Catalysts

    • Application Summary : This research focuses on the development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives .
    • Methods of Application : The study highlights the use of magnetic nanocomposites as catalysts. These catalysts not only have high stability, but their surface can be easily modified. The most important feature of these catalysts is their simple separation from the reaction mixture using only an external magnet .
    • Results or Outcomes : A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .
  • Synthesis of Carboxylic Acids and Their Bioisosteres 5-Substituted-1H-Tetrazoles

    • Application Summary : This research reports the catalytic application of a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material for the synthesis of both carboxylic acids and their bioisosteres, 5-substituted-1H-tetrazoles .
    • Methods of Application : The oxidation of aldehydes to carboxylic acids could be efficiently achieved using H2O2 as a green oxidant with high TOF values . The 5-substituted-1H-tetrazoles could also be effectively synthesized with high TOF values .
    • Results or Outcomes : The synthesis of 5-substituted-1H-tetrazoles was corroborated by single crystal X-ray analysis and computational calculations of the proposed reaction mechanism which correlated well with experimental findings .
  • Synthesis of Isoxazoles Using Metal-Free Routes

    • Application Summary : This research focuses on the development of efficient and eco-friendly catalytic systems for the preparation of isoxazole derivatives .
    • Methods of Application : The study highlights the use of metal-free synthetic routes. These routes not only have high stability, but also their surface can be easily modified. The most important feature of these routes is their simple separation from the reaction mixture .
    • Results or Outcomes : A series of metal-free synthetic routes were reported for the synthesis of various derivatives of isoxazoles .
  • Synthesis of Carboxylic Acids and Their Bioisosteres 5-Substituted-1H-Tetrazoles

    • Application Summary : This research reports the catalytic application of a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material for the synthesis of both carboxylic acids and their bioisosteres, 5-substituted-1H-tetrazoles .
    • Methods of Application : The oxidation of aldehydes to carboxylic acids could be efficiently achieved using H2O2 as a green oxidant with high TOF values . The 5-substituted-1H-tetrazoles could also be effectively synthesized with high TOF values .
    • Results or Outcomes : The synthesis of 5-substituted-1H-tetrazoles was corroborated by single crystal X-ray analysis and computational calculations of the proposed reaction mechanism which correlated well with experimental findings .

Safety And Hazards

The safety data sheet for “5-Bromooxazole-4-carboxylic acid” indicates that it may pose certain hazards . The compound is associated with hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

The future directions in the research of “5-Bromooxazole-4-carboxylic acid” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to explore the potential application of synthesized bioactive compounds in laboratories .

properties

IUPAC Name

5-bromo-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQVEWQTATBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721401
Record name 5-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromooxazole-4-carboxylic acid

CAS RN

1240611-09-9
Record name 5-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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